molecular formula C16H16N2O3 B11684785 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide

Katalognummer: B11684785
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: GFKATHUZHCCVSU-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is an organic compound with the molecular formula C16H16N2O3 It is characterized by the presence of a hydrazone functional group, an aromatic hydroxyl group, and an aromatic ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The aromatic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity is studied for its effects on various biological pathways.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.

    Industry: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]octanehydrazide
  • N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide is unique due to the presence of both a phenoxy group and a hydrazone linkage. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C16H16N2O3

Molekulargewicht

284.31 g/mol

IUPAC-Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C16H16N2O3/c1-12(13-7-9-14(19)10-8-13)17-18-16(20)11-21-15-5-3-2-4-6-15/h2-10,19H,11H2,1H3,(H,18,20)/b17-12+

InChI-Schlüssel

GFKATHUZHCCVSU-SFQUDFHCSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC=C(C=C2)O

Kanonische SMILES

CC(=NNC(=O)COC1=CC=CC=C1)C2=CC=C(C=C2)O

Löslichkeit

34.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.